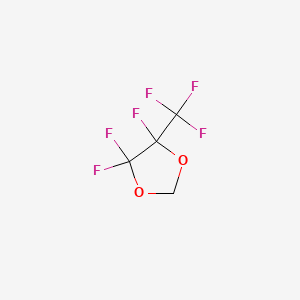
3-(1,4-Dioxan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,4-Dioxan-2-yl)aniline: is an organic compound with the molecular formula C10H13NO2 . It is characterized by the presence of an aniline group attached to a 1,4-dioxane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Dioxan-2-yl)aniline typically involves the reaction of aniline with 1,4-dioxane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,4-Dioxan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(1,4-Dioxan-2-yl)aniline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-(1,4-Dioxan-2-yl)aniline involves its interaction with specific molecular targets. This interaction can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 3-(1,3-Dioxan-2-yl)aniline
- 4-(1,3-Dioxolan-2-yl)aniline
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives
Uniqueness: 3-(1,4-Dioxan-2-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-(1,4-dioxan-2-yl)aniline |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10H,4-5,7,11H2 |
InChI-Schlüssel |
FMLFIUBUHUSOAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CO1)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


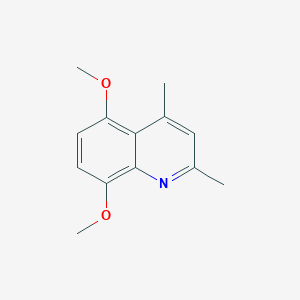
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
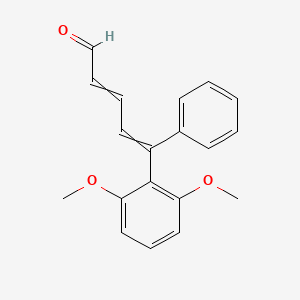
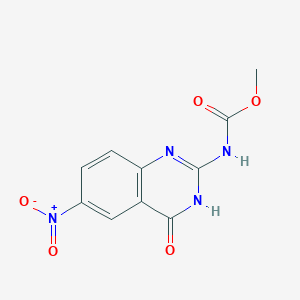

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
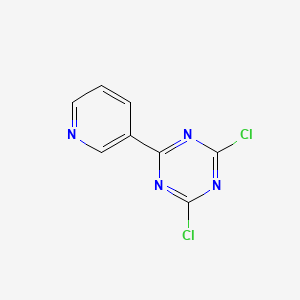
![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)
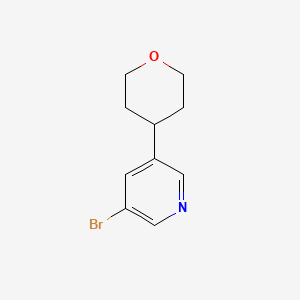
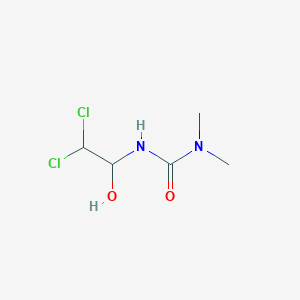
![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
